molecular formula C16H18N2O2 B4327797 2-aziridin-1-yl-3-(butylamino)naphthoquinone

2-aziridin-1-yl-3-(butylamino)naphthoquinone

Cat. No. B4327797
M. Wt: 270.33 g/mol
InChI Key: CSZVIDMTNFLYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-aziridin-1-yl-3-(butylamino)naphthoquinone, also known as AZQ, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. AZQ is a naphthoquinone derivative that contains an aziridine ring and a butylamino group. The unique chemical structure of AZQ has made it a promising candidate for the development of new anti-cancer drugs.

Mechanism of Action

The mechanism of action of 2-aziridin-1-yl-3-(butylamino)naphthoquinone involves the formation of reactive oxygen species (ROS) and the induction of DNA damage. 2-aziridin-1-yl-3-(butylamino)naphthoquinone reacts with cellular thiols, leading to the formation of ROS, which can cause oxidative damage to DNA. This damage can lead to the activation of p53, a tumor suppressor protein, and subsequent cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-aziridin-1-yl-3-(butylamino)naphthoquinone has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage, inhibit cell growth, and cause cell cycle arrest and apoptosis. Additionally, 2-aziridin-1-yl-3-(butylamino)naphthoquinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

One advantage of using 2-aziridin-1-yl-3-(butylamino)naphthoquinone in lab experiments is its ability to induce DNA damage and inhibit cell growth, making it a useful tool for studying the mechanisms of cell cycle regulation and apoptosis. However, 2-aziridin-1-yl-3-(butylamino)naphthoquinone has limitations in terms of its toxicity and potential side effects, which must be carefully considered when conducting experiments.

Future Directions

There are several potential future directions for research involving 2-aziridin-1-yl-3-(butylamino)naphthoquinone. One area of interest is the development of new anti-cancer drugs based on the chemical structure of 2-aziridin-1-yl-3-(butylamino)naphthoquinone. Additionally, further studies are needed to better understand the mechanisms of action of 2-aziridin-1-yl-3-(butylamino)naphthoquinone and its potential use in combination with other anti-cancer drugs. Finally, the potential use of 2-aziridin-1-yl-3-(butylamino)naphthoquinone in other areas of research, such as neurodegenerative diseases, should be explored.

Scientific Research Applications

2-aziridin-1-yl-3-(butylamino)naphthoquinone has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-aziridin-1-yl-3-(butylamino)naphthoquinone works by inducing DNA damage and causing cell cycle arrest, leading to apoptosis or programmed cell death.

properties

IUPAC Name

2-(aziridin-1-yl)-3-(butylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-3-8-17-13-14(18-9-10-18)16(20)12-7-5-4-6-11(12)15(13)19/h4-7,17H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZVIDMTNFLYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)N3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aziridin-1-yl)-3-(butylamino)naphthalene-1,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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